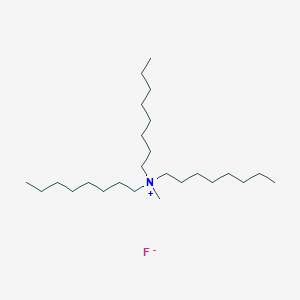
Trioctylmethylammonium Fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trioctylmethylammonium Fluoride is a quaternary ammonium salt that has gained attention in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: Trioctylmethylammonium Fluoride can be synthesized through a series of chemical reactions involving the quaternization of trioctylamine with methyl iodide, followed by anion exchange with a fluoride source. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the quaternization and anion exchange processes are optimized for efficiency. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions: Trioctylmethylammonium Fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the fluoride ion acts as a nucleophile.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and solvents such as dichloromethane. The reactions are typically carried out at room temperature.
Oxidation and Reduction: These reactions may require oxidizing agents like potassium permanganate or reducing agents like sodium borohydride, often under controlled temperature and pressure.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkyl halide would yield a new alkylated product.
Scientific Research Applications
Trioctylmethylammonium Fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Research has explored its potential in biological systems, particularly in the stabilization of certain biomolecules.
Medicine: While not widely used in medicine, its role in drug synthesis and delivery systems is being investigated.
Industry: It is employed in environmental remediation processes, such as the removal of heavy metals from wastewater.
Mechanism of Action
The mechanism by which Trioctylmethylammonium Fluoride exerts its effects involves the interaction of the fluoride ion with various molecular targets. In phase-transfer catalysis, the compound facilitates the transfer of reactants between immiscible phases, enhancing reaction rates. The fluoride ion can also participate in nucleophilic attacks, leading to the formation of new chemical bonds.
Comparison with Similar Compounds
Tetramethylammonium Fluoride: Known for its use in nucleophilic fluorination reactions.
Tetraethylammonium Fluoride: Similar in structure but with different alkyl groups, affecting its reactivity and applications.
Uniqueness: Trioctylmethylammonium Fluoride is unique due to its long alkyl chains, which provide distinct solubility and phase-transfer properties. This makes it particularly effective in catalysis and environmental applications compared to its shorter-chain counterparts.
Properties
Molecular Formula |
C25H54FN |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
methyl(trioctyl)azanium;fluoride |
InChI |
InChI=1S/C25H54N.FH/c1-5-8-11-14-17-20-23-26(4,24-21-18-15-12-9-6-2)25-22-19-16-13-10-7-3;/h5-25H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
NVVLMKLCGJCBMM-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[F-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















